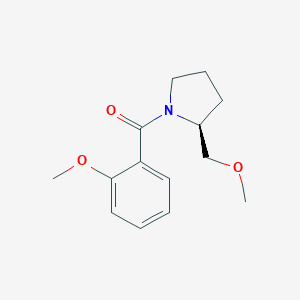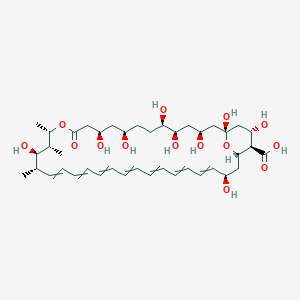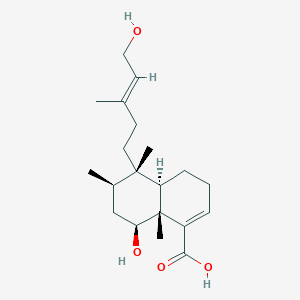![molecular formula C11H16N2O4S B009822 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide CAS No. 107294-87-1](/img/structure/B9822.png)
3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.32 g/mol. This compound is known for its unique structure, which includes an amino group, a benzamide moiety, and a hydroxyethylsulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide involves several steps. One common synthetic route includes the reaction of 3-aminobenzamide with 2-(2-hydroxyethylsulfonyl)ethyl chloride under basic conditions. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and purity, as well as the use of automated equipment for mixing, heating, and purification.
Chemical Reactions Analysis
3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylsulfonyl group typically results in the formation of sulfone derivatives, while reduction of the nitro group yields the corresponding amine .
Scientific Research Applications
3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyethylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied.
Comparison with Similar Compounds
3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide can be compared with other similar compounds, such as:
3-amino-N-[2-(2-hydroxyethyl)ethyl]benzamide: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.
3-amino-N-[2-(2-sulfonylethyl)ethyl]benzamide: Contains a sulfonyl group but lacks the hydroxyethyl group, which may affect its solubility and interactions with biological targets.
The uniqueness of 3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c12-10-3-1-2-9(8-10)11(15)13-4-6-18(16,17)7-5-14/h1-3,8,14H,4-7,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJXPCYNPBIQRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCS(=O)(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid](/img/structure/B9756.png)




